molecular formula C10H9N3O2 B2749421 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 51720-20-8

2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No.: B2749421
CAS No.: 51720-20-8
M. Wt: 203.201
InChI Key: SRXSKSFFMPPQEU-UHFFFAOYSA-N
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Description

2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid is a heterocyclic compound that features a triazole ring substituted with a phenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, leading to the formation of 1,2,3-triazoles. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Introduction of Acetic Acid Moiety: The triazole derivative is further reacted with bromoacetic acid to introduce the acetic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The phenyl group or the acetic acid moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.

Scientific Research Applications

2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The acetic acid moiety can also participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: A simple triazole ring without additional substituents.

    4-Phenyl-1,2,3-triazole: A triazole ring with a phenyl group but lacking the acetic acid moiety.

    1,2,4-Triazole: A structural isomer with different nitrogen atom positions in the ring.

The uniqueness of this compound lies in its combination of the triazole ring, phenyl group, and acetic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-phenyltriazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)7-13-6-9(11-12-13)8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXSKSFFMPPQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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